molecular formula C4H8ClOP B14086081 Phosphinic chloride, ethenylethyl- CAS No. 61752-99-6

Phosphinic chloride, ethenylethyl-

Cat. No.: B14086081
CAS No.: 61752-99-6
M. Wt: 138.53 g/mol
InChI Key: QPQSSTLSKGCZME-UHFFFAOYSA-N
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Description

Phosphinic chloride, ethenylethyl- is an organophosphorus compound with the molecular formula C₄H₈ClOP It is a derivative of phosphinic acid and is characterized by the presence of a phosphinic chloride group attached to an ethenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic chloride, ethenylethyl- can be synthesized through several methods. One common approach involves the reaction of phosphinic acid derivatives with chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions and may require the use of a solvent like dichloromethane to facilitate the process .

Industrial Production Methods

In industrial settings, the production of phosphinic chloride, ethenylethyl- often involves large-scale chlorination reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of phosphinic chloride, ethenylethyl- involves its reactivity with nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various phosphinic acid derivatives. These derivatives can interact with biological targets, such as enzymes, by mimicking the transition state of enzyme-substrate complexes .

Comparison with Similar Compounds

Phosphinic chloride, ethenylethyl- can be compared to other organophosphorus compounds such as:

Similar Compounds

    Phosphonic acid: R-P(O)(OH)₂

    Phosphoric acid: R-O-P(O)(OH)₂

    Phosphinic acid: R-P(H)(O)(OH)

Properties

CAS No.

61752-99-6

Molecular Formula

C4H8ClOP

Molecular Weight

138.53 g/mol

IUPAC Name

1-[chloro(ethenyl)phosphoryl]ethane

InChI

InChI=1S/C4H8ClOP/c1-3-7(5,6)4-2/h3H,1,4H2,2H3

InChI Key

QPQSSTLSKGCZME-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C=C)Cl

Origin of Product

United States

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